molecular formula C6H9NO3 B6166210 (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile CAS No. 50908-43-5

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B6166210
CAS No.: 50908-43-5
M. Wt: 143.1
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Description

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a nitrile group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

    Aldol Reactions: Utilizing chiral catalysts to form the oxolane ring.

    Hydroxylation: Introducing hydroxyl groups at specific positions.

    Nitrile Formation: Using cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution at the hydroxyl or nitrile positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reducing Agents: Such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biology, this compound might be studied for its potential biological activity, including enzyme inhibition or interaction with biomolecules.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as antiviral or anticancer agents.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-methanol: Similar structure but with a methanol group instead of a nitrile.

Uniqueness

The presence of the nitrile group in (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile makes it unique compared to its analogs

Properties

CAS No.

50908-43-5

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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